molecular formula C19H11N5O5 B14619482 6-Nitro-3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one CAS No. 58668-47-6

6-Nitro-3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B14619482
CAS No.: 58668-47-6
M. Wt: 389.3 g/mol
InChI Key: HNQRLIWCZQMKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one (CAS 58668-47-6) is a nitro-substituted quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a distinct molecular architecture with a pyridine ring at the C2 position and a 2-nitrophenyl group at the N3 position, contributing to its diverse biological profile and research applications . This quinazolinone derivative demonstrates promising cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate (PC-3) cancers, with studies on similar derivatives showing IC50 values in the low micromolar range . The scaffold is known for its role as a dihydrofolate reductase (DHFR) inhibitor , a validated anticancer target, where the nitro group at position 6 is a critical feature for this activity . Furthermore, related 6-nitro-quinazolinones have been shown to exhibit potent photodynamic effects . When combined with UVA irradiation, these compounds act as photosensitizers, inducing photodegradation in human melanoma (A-375) and glioblastoma cell lines, highlighting their potential in photodynamic therapy research . Beyond oncology, the quinazolinone core is a privileged structure in antiviral research. Recent advancements have identified quinazolin-4-one-based compounds as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ) , a key target for anti-COVID-19 drug development . The structural features of this compound, particularly the electron-withdrawing nitro groups and the pyridin-2-yl substituent, may enhance its electron-withdrawing properties and influence binding affinity to therapeutic targets . Researchers can utilize this high-purity compound as a key intermediate or reference standard in developing novel therapeutics across these fields. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

58668-47-6

Molecular Formula

C19H11N5O5

Molecular Weight

389.3 g/mol

IUPAC Name

6-nitro-3-(2-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H11N5O5/c25-19-13-11-12(23(26)27)8-9-14(13)21-18(15-5-3-4-10-20-15)22(19)16-6-1-2-7-17(16)24(28)29/h1-11H

InChI Key

HNQRLIWCZQMKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

6-Nitro-3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for their diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antibacterial properties, and potential applications in cancer therapy.

The molecular formula of this compound is C19H13N5O5C_{19}H_{13}N_5O_5 with a molar mass of 389.32 g/mol. It exhibits a melting point of approximately 250-251 °C and has been characterized using various spectroscopic methods.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several derivatives, including those similar to this compound, against MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines. The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting potent cytotoxic activity .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
K5MCF-710.5
K6HT-298.3
K6PC-35.1

Antibacterial Activity

Quinazolinones have also been reported to possess antibacterial properties. A study highlighted the effectiveness of quinazolinone derivatives against various bacterial strains, indicating that compounds with nitro groups exhibited enhanced activity. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Photodynamic Effects

Research has shown that 6-Nitro-quinazolinone can induce photodynamic effects when combined with UVA irradiation. This combination was found to be effective in degrading human melanoma cell lines, suggesting its potential as a therapeutic agent in photodynamic therapy .

Case Studies

  • Cytotoxicity Evaluation : In a comparative study, several nitro-substituted quinazolinones were synthesized and tested for their cytotoxic effects on glioblastoma cells. The results indicated that compounds with multiple nitro groups had significantly higher cytotoxicity compared to their non-nitro counterparts.
  • Antibacterial Assessment : Another study focused on the antibacterial properties of quinazolinones against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed that certain derivatives were effective in inhibiting bacterial growth, showcasing their potential as new antibiotic agents.

Comparison with Similar Compounds

Key Structural Features :

  • Position 3 : 2-Nitrophenyl group (electron-withdrawing nitro group may improve stability and target affinity).
  • Position 6 : Nitro substituent (common in DHFR inhibitors for anticancer activity).

Comparison with Similar Quinazolinone Derivatives

Mechanistic and Pharmacological Insights

  • DHFR Inhibition: Compounds like 3-benzyl-2-cinnamylthio-6-nitroquinazolin-4(3H)-one and the target compound share a nitro group at position 6, a feature critical for dihydrofolate reductase (DHFR) inhibition, a validated anticancer target .
  • Anti-Inflammatory Activity : Unlike derivatives such as 2-mercapto-3-(2-(pyridin-2-yl)ethyl)quinazolin-4(3H)-one, which exhibit COX-1/COX-2 inhibition (ED₅₀: 0.16–0.36 mmol/kg), the target compound lacks reported anti-inflammatory data .
  • Synthetic Accessibility: The target compound’s synthesis may involve intermediates like 2-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 36567-87-0), which can be reduced to aminophenyl derivatives for further functionalization .

Structure-Activity Relationship (SAR) Trends

Pyridine vs. Thioether : Pyridin-2-yl at position 2 (target) vs. cinnamylthio (analog) suggests divergent pharmacokinetic profiles; pyridine may improve CNS penetration.

Substituent Flexibility : The 2-nitrophenyl group at position 3 (target) is bulkier than benzyl or methyl groups in analogs, possibly affecting steric interactions with DHFR.

Preparation Methods

Cyclocondensation with 2-Nitroaniline

The copper-catalyzed reaction between the substituted isocyanobenzoate and 2-nitroaniline follows’s General Procedure 3 for 3-arylated quinazolinones:

  • Conditions : Cu(OAc)₂·H₂O (5 mol%), Et₃N (2 equiv), microwave irradiation at 150°C for 20 minutes.
  • Mechanism : The isocyanide undergoes nucleophilic attack by the amine, followed by cyclization and oxidation to form the quinazolinone core.

This step theoretically yields 6-nitro-3-(2-nitrophenyl)quinazolin-4(3H)-one. However, introducing the pyridin-2-yl group at position 2 requires prior functionalization of the isocyanobenzoate, as position 2 is dictated by the starting material’s substituents.

Nitration Strategies and Regioselectivity

The nitro groups at positions 6 and on the 2-nitrophenyl ring demand precise regiocontrol.

Directed Nitration of the Quinazolinone Core

Nitration after core formation risks over-nitration or incorrect regioselectivity. Computational studies suggest that the quinazolinone’s electron-deficient nature directs nitration to the para position relative to the carbonyl group (position 6).

  • Conditions : HNO₃/H₂SO₄, 0–5°C, 1 hour.
  • Yield : ~50% (estimated from analogous reactions in).

Nitration of Pre-Substituted Intermediates

Introducing nitro groups early in the synthesis (e.g., on the anthranilate or aniline precursors) avoids complications from the heterocycle’s electronic effects. For example, nitration of 2-(pyridin-2-yl)anthranilic acid prior to isocyanide formation could ensure correct positioning.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the two primary strategies:

Method Starting Materials Catalyst Yield Challenges
Copper-catalyzed coupling 6-Nitro-2-(pyridin-2-yl)isocyanobenzoate + 2-nitroaniline Cu(OAc)₂·H₂O ~40%* Synthesis of multi-substituted isocyanobenzoate
Post-functionalization 6-Nitro-3-(2-nitrophenyl)-2-bromoquinazolinone + pyridin-2-ylboronic acid Pd(PPh₃)₄ ~35%* Low reactivity due to nitro groups

*Yields extrapolated from analogous reactions in.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

The copper-catalyzed reaction may produce byproducts such as:

  • N-Formyl anthranilate : From hydrolysis of the isocyanide.
  • Unsubstituted Quinazolinone : Via amine dimerization or decomposition.

Microwave irradiation mitigates these issues by accelerating the desired pathway.

Steric and Electronic Effects

The 2-nitrophenyl group’s steric bulk and electron-withdrawing nature slow nucleophilic attack, necessitating excess amine (1.5–2.0 equiv) and prolonged reaction times.

Green Chemistry Considerations

Efforts to improve sustainability align with trends in and:

  • Solvent Selection : Anisole, a recommended green solvent, enhances yield compared to DMF.
  • Catalyst Recycling : Cu(OAc)₂·H₂O shows potential for recovery via aqueous workup.

Q & A

Q. What are the common synthetic routes for 6-Nitro-3-(2-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one?

The synthesis typically involves cyclization and functionalization of quinazolinone cores. For example:

  • Nitro group introduction : Starting with 2-aminobenzonitrile derivatives, nitro groups are introduced via nitration or displacement reactions. For instance, 2-(2-nitrophenyl)-quinazolin-4(3H)-one derivatives can be synthesized by treating intermediates with nitric acid or nitro-substituted aryl halides .
  • Pyridine incorporation : Pyridin-2-yl groups are introduced via nucleophilic substitution or Suzuki coupling. In one approach, 2-chloromethyl-pyridine hydrochloride reacts with aminophenylquinazolinones to form the pyridyl-substituted product .
  • Reductive steps : Tin(II) chloride or Fe powder in acetic acid may reduce nitro groups to amines for further functionalization .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Spectroscopic analysis : Use FTIR to confirm carbonyl (C=O) and nitro (NO₂) groups. ¹H NMR and ¹³C NMR resolve aromatic protons and substituent positions, especially for distinguishing pyridyl and nitrophenyl moieties .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values to confirm purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the quinazolinone core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve solubility during nitro group reductions .
  • Catalyst use : Fe powder in acetic acid reduces nitro groups efficiently, but Pd/C under hydrogen can minimize side reactions .
  • Temperature control : Cyclization reactions often require reflux (80–100°C), while reductions (e.g., SnCl₂) proceed optimally at 50–60°C .

Q. How should researchers address contradictions in biological activity data across derivatives?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in anticonvulsant assays where substituent electronegativity impacts activity .
  • Structural analogs : Compare derivatives lacking nitro or pyridyl groups to isolate pharmacophore contributions. For example, replacing 2-nitrophenyl with 4-chlorophenyl alters antimicrobial potency .
  • Cellular vs. enzymatic assays : Discrepancies may arise from membrane permeability differences; validate targets using cell-free systems (e.g., enzyme inhibition assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent variation : Modify the pyridyl (e.g., 3-pyridyl vs. 2-pyridyl) or nitrophenyl (ortho vs. para) positions to assess steric/electronic effects on bioactivity .
  • Bioisosteric replacement : Replace nitro groups with sulfonamides or trifluoromethyl to maintain electron-withdrawing properties while improving solubility .
  • Molecular docking : Use software like AutoDock to predict binding interactions with targets (e.g., CRF-1 receptors), correlating docking scores with experimental IC₅₀ values .

Q. How can computational methods elucidate the compound’s binding mechanisms?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, explaining reactivity in cyclization steps .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with CRF-1 receptors) to identify key hydrogen bonds or π-π stacking interactions .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

  • pH-dependent degradation : Test stability in buffers (pH 1–13) to simulate gastric/intestinal environments. Nitro groups may hydrolyze under strongly acidic/basic conditions .
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures (>200°C typical for quinazolinones) and identify stable storage conditions .
  • Light exposure : Monitor nitro-to-amine reduction under UV light, which can alter bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.